L-Phenylalanine, N-(phenylmethyl)-
Description
Definition and Structural Classes of N-(Phenylmethyl)-L-Phenylalanine Derivatives
N-(Phenylmethyl)-L-phenylalanine belongs to the class of N-substituted amino acids. The core structure consists of the L-phenylalanine backbone, which includes a chiral center at the alpha-carbon, an aromatic phenyl group, and a carboxylic acid group. The defining feature is the N-benzyl group, which replaces one of the hydrogens on the amino group of L-phenylalanine.
Derivatives of N-(benzyl)-L-phenylalanine can be categorized based on further modifications to this core structure. These can include:
Esterification of the carboxyl group: The carboxylic acid functional group can be converted into various esters, such as methyl or benzyl (B1604629) esters. ontosight.aisigmaaldrich.com This is a common strategy in peptide synthesis to protect the carboxylic acid during coupling reactions. ontosight.ai
Substitution on the aromatic rings: Modifications can be made to either the phenyl ring of the phenylalanine residue or the phenyl ring of the benzyl group. These substitutions can include the addition of various functional groups like halogens, alkyl groups, or nitro groups, which can influence the electronic properties and steric hindrance of the molecule.
Peptide bond formation: The N-benzyl-L-phenylalanine unit can be incorporated into peptide chains. The N-benzyl group can serve as a protective group for the amine, preventing unwanted side reactions during peptide synthesis. electronicsandbooks.com
Importance in Synthetic Organic Chemistry and Biochemical Applications
The unique structural features of N-(phenylmethyl)-L-phenylalanine and its derivatives make them valuable tools in both synthetic organic chemistry and biochemical research.
In synthetic organic chemistry , N-benzyl-L-phenylalanine is particularly significant in the field of asymmetric synthesis. The inherent chirality of the L-phenylalanine backbone allows it to be used as a chiral auxiliary or a chiral building block for the synthesis of other enantiomerically pure compounds. usm.eduysu.am The N-benzyl group can influence the stereochemical outcome of reactions by directing the approach of reagents. Furthermore, the use of N-benzylated amino acids can minimize racemization during peptide coupling reactions. electronicsandbooks.com
In the realm of biochemical applications , derivatives of N-(phenylmethyl)-L-phenylalanine are utilized in several areas:
Peptide and Protein Chemistry: N-benzoylated phenylalanine derivatives are used in peptide synthesis to create peptides with specific biological activities. ontosight.ai The benzoyl group acts as a protecting group for the amino function. ontosight.ai
Enzyme Inhibition Studies: Due to their structural similarity to natural amino acids, these derivatives can act as inhibitors of enzymes that process phenylalanine or related structures. For example, N-benzoyl-L-phenylalanine acts as a competitive inhibitor for the hydrolysis of certain peptides. ebi.ac.uk
Photoreactive Probes: The introduction of a photoreactive group, such as a benzoylphenylalanine (BpF) residue, allows for the creation of photoaffinity labels. These can be incorporated into peptides to identify and map the binding sites of peptide-protein interactions. caymanchem.com
Overview of Academic Research Trajectories
Academic research involving N-(phenylmethyl)-L-phenylalanine and its derivatives has followed several key trajectories:
Development of Synthetic Methodologies: A significant body of research has focused on the efficient and stereoselective synthesis of N-benzyl-L-phenylalanine and its derivatives. This includes exploring different synthetic routes, such as the amidocarbonylation of benzyl chloride and the alkylation of glycine (B1666218) derivatives. beilstein-journals.orgrug.nl
Applications in Asymmetric Catalysis: Researchers have investigated the use of N-benzyl-L-phenylalanine derivatives as chiral ligands in metal-catalyzed asymmetric reactions. The goal is to develop highly efficient and selective catalysts for the synthesis of chiral molecules. nih.gov
Peptide and Peptidomimetic Synthesis: A major area of research involves the incorporation of N-benzyl-L-phenylalanine into peptides to enhance their stability against enzymatic degradation and to modulate their biological activity. electronicsandbooks.com This is crucial for the development of new therapeutic peptides.
Probing Biological Interactions: The use of photoreactive derivatives like p-benzoyl-L-phenylalanine (BzF) in peptides has become a powerful tool for studying peptide-protein and peptide-receptor interactions. caymanchem.com This allows for the precise identification of binding interfaces, which is invaluable for drug design.
Biocatalysis: More recently, there has been an interest in using enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), for the synthesis of L-phenylalanine derivatives. nih.govfrontiersin.org This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org
Interactive Data Table: Properties of L-Phenylalanine and its Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| L-Phenylalanine | C9H11NO2 | 165.19 | Essential amino acid with a benzyl side chain. nih.gov |
| L-Phenylalanine, N-(phenylmethyl)- | C16H17NO2 | 255.31 | Benzyl group attached to the amino nitrogen. chembk.com |
| N-Benzoyl-L-phenylalanine | C16H15NO3 | 269.29 | Benzoyl group attached to the amino nitrogen. nih.gov |
| L-Phenylalanine, N-benzoyl-, methyl ester | C17H17NO3 | 283.32 | Methyl ester of N-benzoyl-L-phenylalanine. ontosight.ai |
| N-Methyl-L-phenylalanine | C10H13NO2 | 179.22 | Methyl group attached to the amino nitrogen. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
19461-04-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
PIVJVCRQCUYKNZ-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemoenzymatic Synthesis of N-(Phenylmethyl)-L-Phenylalanine Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical reactions, offering an efficient and environmentally benign approach to chiral compounds.
Enzymatic kinetic resolution is a powerful tool for separating racemic mixtures of chiral compounds. Lipases are particularly versatile enzymes for this purpose due to their stereoselectivity in catalyzing hydrolysis or esterification reactions. A notable example, while not directly on N-(phenylmethyl)-L-phenylalanine, is the use of Burkholderia cepacia lipase in the kinetic double resolution of a precursor to β-phenylalanine derivatives. This process involves the acylation of an N-hydroxymethylated β-lactam, followed by the butanolysis of the resulting (S)-ester, demonstrating the potential of lipases to achieve high enantiopurity researchgate.net.
The enzymatic resolution of racemic N-acetyl phenylalanine and its analogues has also been achieved through interesterification reactions catalyzed by lipases, such as the immobilized lipase B from Candida antarctica (CALB) researchgate.net. These examples underscore the applicability of enzymatic resolution for obtaining enantiomerically pure phenylalanine derivatives, a strategy that can be adapted for N-benzylated analogues.
Enzymes can be employed to catalyze specific bond-forming reactions with high chemo- and regioselectivity. Lipases, for instance, have been used in the synthesis of L-phenylalanyl esters of D-glucose from unprotected L-phenylalanine and D-glucose in organic solvents nih.govnih.gov. Lipases from Rhizomucor miehei and porcine pancreas have demonstrated high yields in these esterification reactions nih.govnih.gov.
Furthermore, the lipase from Sphingomonas sp. HXN-200 (SpL) has been shown to catalyze the aminolysis of esters and acids in a biphasic system to produce phenylalanine butyramide mdpi.com. This demonstrates the potential of lipases to form amide bonds, a key step in the synthesis of N-acylated amino acid derivatives. While direct enzymatic N-benzylation of L-phenylalanine is not widely reported, these examples of enzyme-catalyzed esterification and amidation highlight the feasibility of developing chemoenzymatic routes to N-(phenylmethyl)-L-phenylalanine and its esters.
Classical Organic Synthesis Routes for N-Benzylated and Phenylmethyl Ester Derivatives
Traditional organic synthesis remains a cornerstone for the preparation of N-benzylated amino acids and their esters, offering a wide range of established methodologies.
The synthesis of N-(phenylmethyl)-L-phenylalanine often requires the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities. The benzyl (B1604629) (Bn) group is a common N-protecting group that is stable under various conditions and can be introduced via reaction with benzyl bromide under basic conditions or through reductive amination highfine.com. For the carboxyl group, esterification to a benzyl ester is a common strategy.
In the context of peptide synthesis, the 9-phenyl-9-fluorenyl (Pf) group has been used as a nitrogen protecting group that prevents racemization of the α-chiral center during subsequent reactions nih.gov. While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are more common for α-amino protection, the choice of protecting group is critical for achieving the desired product with high stereochemical integrity researchgate.net. For instance, in the synthesis of phenylalanine derivatives containing a benzothiazole moiety, the Boc group was used to protect the amino group during a coupling reaction with PyBOP nih.gov.
Amidation and esterification are fundamental reactions in the synthesis of N-(phenylmethyl)-L-phenylalanine and its derivatives. N-acylation can be achieved by reacting the amino acid with a suitable acylating agent. For example, N-benzoyl-L-phenylalanine can be synthesized by reacting L-phenylalanine with benzoic anhydride scielo.org.mxscielo.org.mx.
Esterification of the carboxylic acid is often performed to facilitate subsequent reactions or to obtain the final ester derivative. A common method for preparing amino acid methyl esters involves the reaction of the amino acid with thionyl chloride in methanol rsc.org. The synthesis of benzyl esters of α-amino acids has also been well-documented orgsyn.org. For instance, N-benzoyl-L-phenylalanine methyl ester has been synthesized and characterized scielo.org.mxscielo.org.mx.
| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |
| N-Benzoylation | L-Phenylalanine, Benzoic anhydride | Acetic acid, reflux | N-Benzoyl-L-phenylalanine | scielo.org.mxscielo.org.mx |
| Esterification | L-Phenylalanine, Methanol | Thionyl chloride, 0 °C to room temperature | L-Phenylalanine methyl ester hydrochloride | rsc.org |
| Amidation | N-(tert-butoxycarbonyl)-L-phenylalanine, Amine | PyBOP, DIEA, DCM | N-(tert-butoxycarbonyl)-L-phenylalanine amide derivative | nih.gov |
Novel Synthetic Approaches and Reaction Optimization
Recent advancements in catalysis have led to the development of more efficient and selective methods for the synthesis of N-alkylated amino acids.
A significant development is the use of transition metal catalysts for the N-alkylation of amines with alcohols via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. This approach is atom-economical and generates water as the only byproduct. Iridium complexes, in particular, have shown great promise in this area.
An iridium-catalyzed N-alkylation of α-amino esters using alcohols has been developed, which can be applied to the free base or hydrochloride salts of the amines researchgate.net. This method provides a direct route to N-alkylated amino acids with high retention of enantiomeric purity. Mechanistic studies on the iridium-catalyzed N-alkylation of aniline with benzyl alcohol have provided insights into the reaction pathway, which involves the oxidation of the alcohol to an aldehyde, formation of an imine with the amine, and subsequent reduction of the imine acs.orgrsc.org.
The optimization of reaction conditions is crucial for achieving high yields and selectivities. For the iridium-catalyzed N-alkylation of urea with benzyl alcohol, factors such as temperature, catalyst loading, and the choice of base were found to significantly influence the reaction outcome uno.edu.
| Catalyst System | Substrates | Key Reaction Conditions | Product Yield | Enantiomeric Excess (ee) | Reference |
| [Ir(cod)Cl]2 / PPh3 / A1 | L-phenylalanine ethyl ester, 4-methylbenzyl alcohol | 100 °C | 86% | 96% | researchgate.net |
| Nitrile-Substituted NHC–Ir(III) | Aniline, Benzyl alcohol | KOtBu, 120 °C | High yields | Not applicable | nih.gov |
| [Ir(NCCH3)(cod){MeIm(2-methoxybenzyl)}]+ | Aniline, Benzyl alcohol | Not specified | Quantitative conversion | Not applicable | rsc.org |
Continuous Flow Synthesis Methods
The application of continuous flow technology to the synthesis of L-phenylalanine derivatives, including N-benzylated forms, offers substantial advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation. While direct continuous flow N-benzylation of L-phenylalanine is an area of ongoing research, related photocatalytic processes in flow reactors have demonstrated the potential for the synthesis of unconventional phenylalanine derivatives nih.gov.
One notable study showcases the use of a continuous-flow microreactor for the visible-light-driven C-3 alkylation of quinoxalin-2(1H)-ones utilizing amino acid-derived Katritzky salts as alkylating agents. This method, while not a direct synthesis of the title compound, highlights the feasibility of using amino acid derivatives in continuous-flow photocatalytic systems to form new carbon-carbon bonds under mild conditions. The process demonstrates significantly reduced reaction times and improved yields compared to batch reactions.
Enzymatic synthesis in continuous flow also presents a promising avenue. For instance, the enzymatic synthesis of various L-phenylalanine analogues has been successfully demonstrated using immobilized phenylalanine ammonia (B1221849) lyase (PAL) in a packed-bed reactor novartis.comfrontiersin.orgfrontiersin.org. This biocatalytic approach in a continuous setup allows for high productivity and catalyst reusability novartis.comfrontiersin.orgfrontiersin.org. While not directly applied to N-benzylation, the principles of immobilized enzyme technology in continuous flow could be adapted for the enzymatic N-alkylation of L-phenylalanine.
Furthermore, the autonomous optimization of biocatalytic reactions in continuous flow has been demonstrated for the synthesis of N-benzyl acetoacetamide rsc.org. This approach, which utilizes Bayesian optimization, allows for the rapid identification of optimal reaction conditions, significantly accelerating process development. Such self-optimizing platforms could prove invaluable for developing efficient continuous flow syntheses of L-Phenylalanine, N-(phenylmethyl)-.
Stereoselective and Diastereoselective Synthesis
Maintaining the stereochemical integrity of the chiral center in L-phenylalanine during N-benzylation is of paramount importance. Several stereoselective synthetic methods have been developed to achieve this with high fidelity.
A practical and highly enantioselective method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl bromides using chiral phase-transfer catalysts derived from Cinchona alkaloids. This approach allows for the synthesis of a variety of unnatural phenylalanine derivatives with excellent yields and enantioselectivity nih.gov. The stereochemical outcome is predictable and can be controlled by selecting the appropriate pseudoenantiomeric catalyst nih.gov.
Another effective strategy is the direct catalytic N-alkylation of L-phenylalanine esters with alcohols, which has been shown to proceed with a high retention of stereochemistry d-nb.inforesearchgate.net. This method utilizes a ruthenium-based catalyst and offers a straightforward, one-step reaction to produce N-alkylated amino acid esters. The reaction conditions can be optimized to maximize both the yield of the mono-alkylated product and the preservation of the enantiomeric excess d-nb.inforesearchgate.net.
For the preparation of N,N-dibenzylated derivatives, a procedure starting from L-phenylalanine has been established, which inherently controls the stereochemistry of the original α-carbon orgsyn.org. This method involves the reaction of L-phenylalanine with benzyl bromide in the presence of a base.
Diastereoselective synthesis becomes relevant when introducing a second chiral center. For instance, the synthesis of dipeptides and other derivatives incorporating N-benzyl-L-phenylalanine can be designed to control the stereochemistry of the newly formed chiral centers. The amidation of N-acetyl-L-phenylalanine has been studied in detail, revealing that the choice of coupling agent and base can significantly impact the degree of racemization, with pyridine being identified as a base that can reduce epimerization mdpi.com. Such findings are crucial for the diastereoselective synthesis of amides derived from N-benzyl-L-phenylalanine.
Below is an interactive data table summarizing the key findings for stereoselective synthesis methods.
| Method | Substrate | Reagent/Catalyst | Key Feature | Enantiomeric/Diastereomeric Excess |
| Asymmetric Phase-Transfer Catalysis | Glycine Schiff Base | Benzyl Bromide / Chiral Cinchona Alkaloid Catalyst | High enantioselectivity and predictable stereochemistry | Excellent |
| Direct Catalytic N-Alkylation | L-Phenylalanine Ester | Alcohol / Ruthenium Catalyst | High retention of stereochemistry | High |
| N,N-Dibenzylation | L-Phenylalanine | Benzyl Bromide / Base | Control of original stereocenter | Not applicable |
| Amide Coupling | N-Acetyl-L-phenylalanine | TBTU / Pyridine | Reduced racemization | Dependent on conditions |
Functionalization Reactions (e.g., Pyrrole Protection)
The functionalization of L-Phenylalanine, N-(phenylmethyl)- often requires the protection of the reactive amino and carboxyl groups to achieve selective transformations. The pyrrole group has emerged as a versatile protecting group for the amino functionality of amino acids.
A highly efficient and rapid protocol for the quantitative pyrrole protection of L-phenylalanine has been developed using 2,5-dimethoxytetrahydrofuran in an aqueous medium rsc.orgnih.gov. This method proceeds in a nearly neutral and benign environment, achieving almost complete conversion to the N-pyrrolyl product within a short reaction time and allowing for facile, column-free purification rsc.orgnih.gov. This approach is particularly advantageous as it avoids the harsh acidic conditions often required in the classical Paal-Knorr synthesis, which can lead to racemization.
While the direct pyrrole protection of N-benzyl-L-phenylalanine has not been extensively reported, the established methods for L-phenylalanine provide a strong foundation for its application to the N-benzylated derivative. The general utility of sulfonyl groups as protecting groups for the pyrrole nitrogen is also well-documented, as they reduce the reactivity of the pyrrole ring, enabling a broader range of subsequent reactions with higher regioselectivity researchgate.net.
The development of methodologies for the pyrrole protection of N-alkylated amino acids is an active area of research, as it opens up avenues for further selective functionalization of these valuable building blocks.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and probing the molecular framework of N-benzyl-L-phenylalanine.
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within L-Phenylalanine, N-(phenylmethyl)-. The presence of a carboxylic acid, a secondary amine, and two distinct phenyl rings gives rise to a unique infrared spectrum. While a definitive, published spectrum for this specific compound is not widely available, the expected absorption bands can be predicted based on its constituent parts.
The N-H stretch of the secondary amine is expected to appear as a single, sharp peak around 3300-3500 cm⁻¹. The carboxylic acid O-H stretch would be a very broad band, typically in the 2500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations from both the phenylalanine and benzyl (B1604629) moieties are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the -CH₂- and -CH- groups would appear just below this value. The carbonyl (C=O) stretch from the carboxylic acid group is a strong, sharp absorption expected around 1700-1725 cm⁻¹. Finally, the spectra would contain characteristic peaks for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and N-H bending around 1550-1650 cm⁻¹.
Interactive Table: Predicted FT-IR Absorption Bands for L-Phenylalanine, N-(phenylmethyl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch (sp²) | Aromatic Rings | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | Aliphatic Chain | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Variable |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
Raman spectroscopy offers complementary information to FT-IR, particularly for the non-polar bonds within the molecule. The spectrum of N-benzyl-L-phenylalanine would be characterized by strong signals from the symmetric vibrations of the two phenyl rings. A prominent band, characteristic of the ring-breathing mode of monosubstituted benzene (B151609) rings, is expected around 1000 cm⁻¹. Other significant bands would arise from the C-C backbone stretching and C-H bending modes. The symmetry of the molecule is lower than that of pure L-phenylalanine, which would result in a more complex Raman spectrum. This technique is especially valuable for studying the molecule's conformation in both solid and solution states.
Electronic and Nuclear Magnetic Resonance Spectroscopy
The electronic structure of L-Phenylalanine, N-(phenylmethyl)- is probed using UV-Visible spectroscopy. The absorption of UV light by this molecule is dominated by the two phenyl groups, which act as chromophores. The primary electronic transitions observed are π → π* transitions within the benzene rings. These transitions typically result in a strong absorption band around 258-260 nm, similar to what is seen for phenylalanine itself. sielc.comthermofisher.com The presence of the second phenyl ring on the benzyl group would likely lead to an increase in the molar absorptivity compared to unsubstituted L-phenylalanine.
Furthermore, derivatives of phenylalanine can participate in charge-transfer interactions. For instance, related compounds like N-benzoyl-l-phenylalanine are classified as photoaffinity labels, where the molecule can be activated by ultraviolet light to form covalent bonds with proteins, a process that relies on the molecule's electronic properties. nih.gov This suggests that N-benzyl-L-phenylalanine could also exhibit interesting photochemical behaviors and potentially form charge-transfer complexes with suitable acceptor molecules.
NMR spectroscopy is arguably the most powerful tool for determining the detailed structural conformation of L-Phenylalanine, N-(phenylmethyl)- in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and spatial arrangement of atoms.
In the ¹H NMR spectrum, the aromatic protons from the two distinct phenyl rings would appear in the region of δ 7.0-7.5 ppm. The single proton on the alpha-carbon (α-H) would likely be a multiplet around δ 4.0-4.5 ppm. The two diastereotopic protons on the beta-carbon (β-H) would show as separate multiplets, coupled to each other and to the α-H. A key feature would be the signal for the methylene (B1212753) protons (-CH₂-) of the benzyl group, which would likely appear as a singlet or a pair of doublets (if diastereotopic) around δ 4.0-4.5 ppm. rsc.org
The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon around δ 170-180 ppm. The carbons of the two phenyl rings would resonate in the δ 125-140 ppm range. The aliphatic carbons—the alpha-carbon, beta-carbon, and the benzyl methylene carbon—would appear in the upfield region of the spectrum.
Interactive Table: Predicted ¹H NMR Chemical Shifts for L-Phenylalanine, N-(phenylmethyl)-
| Proton Type | Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Ar-H | Phenylalanine & Benzyl rings | 7.0 - 7.5 | Multiplet |
| α-H | -CH(NH)-COOH | 4.0 - 4.5 | Multiplet |
| β-H | -CH₂-Ph | 2.8 - 3.2 | Multiplets (2H) |
| Benzyl CH₂ | -N-CH₂-Ph | 4.0 - 4.5 | Singlet/Doublets |
| N-H | Secondary Amine | Variable | Broad Singlet |
| O-H | Carboxylic Acid | >10 | Broad Singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for L-Phenylalanine, N-(phenylmethyl)-
| Carbon Type | Environment | Predicted Chemical Shift (δ ppm) |
| C=O | Carboxylic Acid | 170 - 180 |
| Ar-C | Phenylalanine & Benzyl rings | 125 - 140 |
| α-C | -CH(NH)-COOH | 55 - 65 |
| Benzyl CH₂ | -N-CH₂-Ph | 45 - 55 |
| β-C | -CH₂-Ph | 35 - 45 |
Advanced Characterization Beyond Spectroscopy
Beyond standard spectroscopy, other advanced techniques are crucial for a complete structural profile of L-Phenylalanine, N-(phenylmethyl)-. Single-crystal X-ray diffraction, for example, stands as the definitive method for determining the precise three-dimensional structure in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While the specific crystal structure of N-benzyl-L-phenylalanine is not readily found in published literature, studies on L-phenylalanine itself have utilized advanced methods like solid-state density functional theory to refine its crystal structure. rsc.org
Mass spectrometry is another essential tool for confirming the molecular formula by providing an accurate mass-to-charge ratio of the molecular ion. Analysis of the fragmentation pattern can also yield valuable structural information, corroborating the data obtained from other techniques.
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis
XPS provides quantitative elemental composition and information about the chemical environment of atoms within the top 1-10 nm of a sample's surface. For L-Phenylalanine, N-(phenylmethyl)-, XPS analysis would be expected to show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectra of these elements would offer insight into the different bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic rings, the aliphatic chain, and the carboxylic acid group. The N 1s peak would confirm the presence of the secondary amine resulting from the N-benzylation.
Elemental analysis, typically through combustion analysis, would provide the weight percentage of carbon, hydrogen, and nitrogen. These experimental values are then compared against the theoretical percentages calculated from the compound's molecular formula (C₁₆H₁₇NO₂) to confirm its elemental integrity.
A study on the edge-functionalization of graphite (B72142) with L-phenylalanine demonstrated the utility of XPS and elemental analysis in confirming the successful attachment of the amino acid. chemsrc.comrsc.org In that research, XPS was used to identify the presence of L-phenylalanine on the graphite surface, and elemental analysis provided quantitative evidence of the functionalization. chemsrc.comrsc.org While this study does not focus on L-Phenylalanine, N-(phenylmethyl)-, it highlights the power of these techniques in characterizing phenylalanine derivatives.
Table 1: Expected Elemental Composition of L-Phenylalanine, N-(phenylmethyl)-
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 16 | 192.176 | 75.27% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.53% |
| Total | 255.317 | 100.00% |
Cyclic Voltammetry for Electrochemical Behavior
Specific experimental data on the cyclic voltammetry of L-Phenylalanine, N-(phenylmethyl)- is not available in the reviewed literature. However, the electrochemical behavior of the parent molecule, L-phenylalanine, has been investigated, providing a basis for understanding how its derivatives might behave.
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. For L-phenylalanine, studies have shown that it can be electrochemically oxidized at positive potentials on electrode surfaces like gold (Au). researchgate.net The process is often electrocatalytic and can lead to the oxidation of the molecule. researchgate.net The adsorption behavior of L-phenylalanine on the electrode surface, which is potential-dependent, plays a crucial role in its electrochemical response. researchgate.net At negative potentials, the neutral form of the amino acid is typically adsorbed, while at positive potentials, the zwitterionic form dominates, with the carboxylate group interacting with the surface. researchgate.net
For L-Phenylalanine, N-(phenylmethyl)-, it would be expected that the introduction of the N-benzyl group would influence its electrochemical behavior. The benzyl group could affect the molecule's adsorption geometry and electron transfer kinetics at the electrode surface. A cyclic voltammetry study of L-Phenylalanine, N-(phenylmethyl)- would reveal its oxidation and reduction potentials, providing insights into its electrochemical stability and potential for participating in redox reactions. A recent study on phenylalanine as a multifunctional additive in zinc-ion batteries highlighted the role of its nucleophilic and hydrophobic characteristics in improving electrochemical performance, suggesting that derivatives like N-benzyl-L-phenylalanine could also exhibit interesting electrochemical properties. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Purity
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the identification and purity assessment of compounds. While specific LC-MS studies detailing the analysis of L-Phenylalanine, N-(phenylmethyl)- are not prevalent, the methodology is well-established for the analysis of amino acids and their derivatives. nih.govnih.gov
In an LC-MS analysis, the sample is first introduced into a liquid chromatograph, which separates the components of the mixture based on their physicochemical properties, such as polarity and size. For L-Phenylalanine, N-(phenylmethyl)-, a reversed-phase high-performance liquid chromatography (HPLC) column would likely be employed. The retention time of the compound as it passes through the column provides an initial characterization parameter.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight determination. For L-Phenylalanine, N-(phenylmethyl)- (C₁₆H₁₇NO₂), the expected exact mass of the neutral molecule is approximately 255.1259 g/mol . In the mass spectrum, one would typically observe the protonated molecule [M+H]⁺ at an m/z of approximately 256.1332.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In MS/MS, the parent ion of interest (e.g., m/z 256.1332) is isolated and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of L-Phenylalanine, N-(phenylmethyl)- and distinguish it from isomers. The purity of the sample can be assessed by the presence of a single major peak in the chromatogram at the expected retention time and the absence of significant peaks corresponding to impurities in the mass spectrum. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for the analysis of such compounds in various matrices. mdpi.comyoutube.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like L-Phenylalanine, N-(phenylmethyl)-, which possesses several rotatable bonds, numerous conformations are possible.
A theoretical conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those around the Cα-Cβ and N-Cα bonds. By performing geometry optimization for each starting conformation, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the various stable conformers (local minima on the potential energy surface) can be identified. The most stable conformation corresponds to the global minimum energy structure.
The optimized geometry provides detailed structural parameters. For illustrative purposes, the table below shows the kind of data that would be generated from such a study, with values based on DFT calculations for the parent L-phenylalanine molecule. gelisim.edu.trcumhuriyet.edu.tr
Illustrative Optimized Geometrical Parameters (Based on L-Phenylalanine)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | Cα-Cβ | 1.54 |
| Cα-C' | 1.53 | |
| Cα-N | 1.46 | |
| Bond Angle (°) | N-Cα-Cβ | 110.5 |
| Cβ-Cα-C' | 111.2 | |
| N-Cα-C' | 108.7 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are highly effective for determining the energies and visualizing the electron density distributions of these orbitals. nih.gov For aromatic amino acids, the HOMO and LUMO are typically localized on the phenyl ring. researchgate.netresearchgate.net
Illustrative Frontier Molecular Orbital Energies (Based on L-Phenylalanine)
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO | -6.52 |
| LUMO | -1.13 |
| HOMO-LUMO Gap (ΔE) | 5.39 |
Note: Values are representative and depend on the specific computational method and basis set used. cumhuriyet.edu.tr
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov The MEP is plotted onto the electron density surface of the optimized molecular geometry. Different colors represent different values of the electrostatic potential:
Red : Regions of most negative potential, rich in electrons, typically associated with electronegative atoms (like oxygen). These areas are susceptible to electrophilic attack.
Blue : Regions of most positive potential, electron-poor, typically associated with hydrogen atoms. These areas are susceptible to nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
For L-Phenylalanine, N-(phenylmethyl)-, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxyl group and a positive potential (blue) around the amine and carboxylic acid hydrogens, identifying these as key sites for intermolecular interactions.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental measurements for structural elucidation.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained.
These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. The analysis also provides the intensity of each vibrational mode, allowing for the generation of a complete theoretical spectrum. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated frequency to specific molecular motions, such as C=O stretching, N-H bending, or phenyl ring deformations. yildiz.edu.tr
Illustrative Calculated Vibrational Frequencies (Based on Phenylalanine Derivatives)
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400 | ν(O-H) | Carboxylic acid O-H stretch |
| ~3050 | ν(C-H)arom | Aromatic C-H stretch |
| ~1740 | ν(C=O) | Carbonyl stretch |
| ~1600 | ν(C=C)arom | Aromatic ring stretch |
| ~1550 | δ(N-H) | Amine N-H bend |
Note: Frequencies are approximate and serve as examples of typical assignments for N-substituted phenylalanine derivatives. researchgate.netresearchgate.net
The electronic absorption spectra (UV-Visible) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes the excitation energies (which are converted to wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the transitions (e.g., π→π* or n→π). For molecules containing aromatic rings like L-Phenylalanine, N-(phenylmethyl)-, the UV-Vis spectrum is typically dominated by π→π transitions within the phenyl groups. The calculations would predict the wavelengths of maximum absorption, which can be directly compared with experimental data to confirm the electronic structure. cumhuriyet.edu.tr
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in understanding the intricate details of chemical processes at the atomic level. For L-Phenylalanine, N-(phenylmethyl)-, modeling techniques can elucidate potential reaction mechanisms and map out the energetic landscape of its interactions.
Detailed computational studies specifically elucidating the reaction pathways and transition states for the formation or subsequent reactions of L-Phenylalanine, N-(phenylmethyl)- are not extensively detailed in publicly accessible literature. However, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a common approach used to calculate the equilibrium geometries of reactants, products, and transition states. nih.gov
For a hypothetical reaction, such as the N-benzylation of L-phenylalanine, computational analysis would involve mapping the potential energy surface. This process identifies the lowest energy path from reactants to products. The key points on this path include:
Reactants: The initial state with L-phenylalanine and a benzylating agent.
Intermediates: Any stable species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). A transition state represents the energy barrier that must be overcome for the reaction to proceed.
Products: The final N-benzylated L-phenylalanine molecule.
By calculating the energies of these species, crucial thermodynamic and kinetic information, such as reaction enthalpies and activation energies, can be determined. For instance, studies on the biosynthesis of other phenylalanine derivatives, like benzyl (B1604629) nitrile, have utilized enzymatic and feeding experiments to trace the conversion pathway from L-phenylalanine via intermediates like phenylacetaldoxime. acs.org A computational approach to such a pathway would model each enzymatic step, calculating the transition state energy to understand the reaction's feasibility and rate.
Table 1: Key Concepts in Computational Reaction Pathway Analysis
| Concept | Description | Typical Computational Method | Output |
|---|---|---|---|
| Geometry Optimization | Finding the lowest energy arrangement of atoms for a given molecule (reactant, product, intermediate). | DFT (e.g., B3LYP), Hartree-Fock (HF) | 3D coordinates, bond lengths, bond angles, electronic energy. |
| Transition State Search | Locating the saddle point on the potential energy surface that connects reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN), Dimer method | 3D structure of the transition state, imaginary vibrational frequency. |
| Frequency Calculation | Calculation of vibrational frequencies to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency). | DFT, HF | Vibrational modes, zero-point energy, thermal corrections. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path from the transition state down to the reactants and products to confirm connectivity. | IRC calculations | A series of molecular geometries along the reaction path. |
The structure of L-Phenylalanine, N-(phenylmethyl)- contains several functional groups capable of engaging in a variety of non-covalent interactions, which dictate its conformation, solubility, and interactions with other molecules. Computational methods are essential for quantifying these weak, yet significant, forces.
Cation-π Interactions: The phenyl rings from both the original phenylalanine residue and the N-benzyl group are electron-rich π-systems. These can engage in strong, noncovalent interactions with cations, known as cation-π interactions. caltech.edu This force is primarily an electrostatic attraction between a positive charge and the quadrupole moment of the aromatic ring. caltech.edu While the nitrogen atom in L-Phenylalanine, N-(phenylmethyl)- is not permanently cationic, it can be protonated under acidic conditions. Computational studies on analogous protonated ω-phenylalkylamines show that the charged ammonium group can fold back to interact with the neighboring phenyl ring, forming a stable intramolecular cation-π interaction. acs.org This interaction significantly influences the molecule's preferred conformation. acs.org In a biological context, the phenylalanine residue is known to form cation-π interactions with cationic ligands or the side chains of lysine and arginine residues in proteins. nih.govnih.gov The presence of two phenyl rings in L-Phenylalanine, N-(phenylmethyl)- increases the potential for such intermolecular binding.
Hydrogen Bonding: L-Phenylalanine, N-(phenylmethyl)- possesses functional groups that can act as both hydrogen bond donors and acceptors.
Donors: The carboxylic acid hydroxyl (-OH) group and the secondary amine (-NH-) group.
Acceptors: The carbonyl oxygen (=O) of the carboxyl group and, to a lesser extent, the π-electron clouds of the two aromatic rings.
Computational studies on L-phenylalanine itself have shown that water molecules preferentially form bridged hydrogen-bonded networks with the carboxyl group. nih.gov For L-Phenylalanine, N-(phenylmethyl)-, the secondary amine introduces a new site for hydrogen bonding compared to the primary amine of the parent amino acid. Intramolecular hydrogen bonds can also occur, for example, between the -NH or -COOH groups and one of the phenyl rings, influencing the molecule's conformational stability. Ab initio calculations are employed to determine the binding energies and optimal geometries of these hydrogen-bonded complexes. nih.gov
Table 2: Potential Non-Covalent Interactions in L-Phenylalanine, N-(phenylmethyl)-
| Interaction Type | Participating Groups | Nature of Interaction | Significance |
|---|---|---|---|
| Cation-π | Phenyl rings + external cation (or protonated amine) | Electrostatic (ion-quadrupole) | Molecular recognition, conformational stability. caltech.eduacs.org |
| Hydrogen Bonding | -COOH, -NH groups with acceptors (e.g., water, other functional groups) | Electrostatic (dipole-dipole) | Solvation, protein binding, structural conformation. nih.gov |
| π-π Stacking | Interaction between the two phenyl rings (intra- or intermolecular) | Dispersion and electrostatic | Crystal packing, protein-ligand binding. |
| Van der Waals | All atoms | Dispersion forces | General attractive/repulsive forces influencing packing and conformation. nih.gov |
Biochemical Pathways and Enzymatic Interactions
Enzyme Specificity and Catalysis with N-Substituted Phenylalanine Analogs
The substrate specificity of enzymes is a critical factor in their catalytic activity. The addition of a benzyl (B1604629) group to L-phenylalanine can alter its binding affinity and reactivity with enzymes that typically process the natural amino acid.
Phenylalanine Ammonia (B1221849) Lyase (PAL) Substrate and Inhibitor Studies
Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgrsc.org This enzyme is found in a wide variety of plants, fungi, and some bacteria. wikipedia.org The activity of PAL is crucial for the biosynthesis of numerous secondary metabolites, including flavonoids, lignins, and other polyphenolic compounds. wikipedia.org
Studies on PAL have revealed its high specificity for L-phenylalanine. wikipedia.org Various analogs of phenylalanine have been investigated as potential inhibitors of this enzyme. For instance, D-phenylalanine, the enantiomer of the natural substrate, acts as a competitive inhibitor. unh.edu Other phenylalanine analogs, such as p-fluorophenylalanine and tryptophan, have also been shown to competitively inhibit PAL. unh.edu The phosphonic analogue of phenylalanine, (1-amino-2-phenylethyl)phosphonic acid (APEP), is a potent competitive inhibitor of PAL from buckwheat, with the (R)-enantiomer having a significantly higher affinity (Ki = 1.5 µM) than the (S)-enantiomer (Ki = 11.6 µM). researchgate.net Another potent competitive inhibitor is 2-aminoindan-2-phosphonic acid (AIP). nih.gov The inhibition of PAL by these analogs highlights the stringent structural requirements of the active site. While direct kinetic studies on the inhibition of PAL by N-benzyl-L-phenylalanine are not extensively documented in the reviewed literature, the inhibitory actions of other N-substituted and structurally similar phenylalanine analogs suggest that N-benzyl-L-phenylalanine is likely to act as a competitive inhibitor rather than a substrate for PAL.
Phenylalanine Dehydrogenase (PDH) Interactions
Phenylalanine Dehydrogenase (PDH, EC 1.4.1.20) is an oxidoreductase that catalyzes the reversible deamination of L-phenylalanine to phenylpyruvate and ammonia, a reaction dependent on the cofactor NAD+. wikipedia.orgnih.gov This enzyme is primarily found in bacteria and plays a role in both the catabolism of L-phenylalanine and the biosynthesis of L-phenylalanine and its derivatives from their corresponding α-keto acids. wikipedia.org
The substrate specificity of PDH has been a subject of interest, particularly for its application in the synthesis of non-natural amino acids. While the enzyme is most active with L-phenylalanine, it can also process other amino acids such as L-tyrosine and L-methionine, albeit with lower efficiency. nih.gov The Michaelis constant (Km) for L-phenylalanine is reported to be 0.66 mM. nipro.co.jp Efforts have been made to engineer PDH to enhance its specificity for L-phenylalanine over other substrates like L-tyrosine for applications such as biosensors. nih.gov There is a lack of specific studies in the reviewed literature detailing the interaction of N-benzyl-L-phenylalanine with PDH. However, the enzyme's ability to accommodate substitutions on the phenyl ring of its substrate suggests a potential for interaction, either as a substrate, likely at a reduced rate compared to L-phenylalanine, or as an inhibitor.
Acylase (ACY) Mediated Biotransformations
Acylase I (EC 3.5.1.14), also known as aminoacylase, is a hydrolase that catalyzes the deacylation of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid. nih.gov This enzyme exhibits broad substrate specificity and is stereoselective, making it a valuable tool for the kinetic resolution of racemic mixtures of N-acyl amino acids. Penicillin acylase (EC 3.5.1.11) is another type of acylase with broad substrate specificity, used in the synthesis of semi-synthetic β-lactam antibiotics and for the protection of amino groups in peptide synthesis. nih.gov
Papain and Thermolysin in Peptide Ligations
Papain (EC 3.4.22.2) and thermolysin (EC 3.4.24.27) are proteases that, under specific conditions, can catalyze the formation of peptide bonds, a process known as peptide ligation. This reverse of their natural hydrolytic function is a valuable tool in synthetic organic chemistry.
Papain, a cysteine protease, has been utilized in the enzymatic synthesis of various peptides. nih.gov Its broad substrate specificity allows for the use of N-protected amino acids and their esters as substrates in peptide bond formation. nih.govacs.org For example, papain has been studied for its ability to conjugate peptide nucleic acids to delivery peptides, using N-benzoyl-L-citrulline methyl ester as a model substrate. nih.govacs.org
Thermolysin, a thermostable metalloproteinase, is also widely employed in peptide synthesis. It catalyzes the condensation of N-protected amino acids with amino acid esters. nih.govnih.gov A notable example is the thermolysin-catalyzed synthesis of the aspartame (B1666099) precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM), from N-carbobenzoxy-L-aspartic acid and L-phenylalanine methyl ester. nih.gov The efficiency of this synthesis is influenced by factors such as the presence of salts like NaCl, which can significantly enhance the enzyme's catalytic activity. nih.gov Given that N-benzyl-L-phenylalanine is structurally similar to N-carbobenzoxy-L-phenylalanine, it is highly probable that it can serve as a substrate for thermolysin in peptide ligation reactions, particularly when its carboxyl group is esterified.
Cytochrome P450 Enzymes in Phenylalanine Conversion
The cytochrome P450 (CYP) superfamily of monooxygenases are crucial enzymes in the metabolism of a wide array of xenobiotics and endogenous compounds. While the primary metabolism of L-phenylalanine in humans is hydroxylation to L-tyrosine by phenylalanine hydroxylase, CYP enzymes can be involved in the metabolism of phenylalanine derivatives.
The metabolism of N-benzyl-substituted compounds by CYP enzymes often involves N-debenzylation. Studies on the CYP-catalyzed oxidation of N-benzyl-N-cyclopropylamine have shown that the reaction can proceed via hydrogen abstraction, leading to the formation of benzaldehyde (B42025) and the debenzylated amine. nih.gov Similarly, the inactivation of CYP2B1 by N-benzyl-1-aminobenzotriazole involves the formation of benzaldehyde as a metabolite. nih.gov These studies suggest that a likely metabolic pathway for N-benzyl-L-phenylalanine mediated by CYP enzymes is N-debenzylation to yield L-phenylalanine and benzaldehyde. The subsequent metabolism of L-phenylalanine would then follow its established pathways, while benzaldehyde could be further oxidized to benzoic acid or reduced to benzyl alcohol. The metabolism of 4-aminopiperidine (B84694) drugs by CYP3A4 also points to N-dealkylation as a major metabolic route for N-benzyl substituted compounds. acs.org
Metabolic Fates and Biotransformations in Non-Human Systems (In Vitro/Microbial)
In non-human systems, such as microorganisms and in vitro models using liver microsomes, L-phenylalanine, N-(phenylmethyl)- can undergo various biotransformations. These systems are often used to predict the metabolic fate of compounds in higher organisms and to discover novel biocatalytic reactions.
The fungal metabolism of L-phenylalanine has been studied in several species. nih.gov The white-rot fungus Bjerkandera adusta is capable of degrading L-phenylalanine through a pathway that involves deamination to trans-cinnamic acid, which is then further metabolized to benzoic acid, benzaldehyde, and benzyl alcohol. asm.orgresearchgate.net This indicates that if N-benzyl-L-phenylalanine is debenzylated to L-phenylalanine by microbial enzymes, its subsequent degradation would likely follow this pathway. Some fungi and bacteria possess the enzymatic machinery to process N-acylated amino acids. For example, a bacterial strain capable of degrading the microcystin (B8822318) toxin was also found to degrade N-carbobenzoxy-L-phenylalanine-L-phenylalanine. nih.gov
Bacterial metabolism of phenylalanine can also proceed via phenylacetate. nih.gov This pathway involves the conversion of phenylalanine to phenylacetyl-CoA, which is then catabolized. nih.gov
In vitro studies using liver microsomes are a common method to investigate the phase I metabolism of xenobiotics. frontiersin.org These preparations contain a high concentration of CYP enzymes. Based on studies with structurally related compounds, the incubation of N-benzyl-L-phenylalanine with liver microsomes in the presence of NADPH would be expected to result in N-debenzylation, yielding L-phenylalanine and benzaldehyde. Aromatic hydroxylation of the phenyl rings is also a possible metabolic transformation.
Allosteric Regulation and Enzyme Inhibition Studies
L-phenylalanine can act as an allosteric regulator, inhibiting the activity of key enzymes in central metabolic pathways, particularly glycolysis. This feedback mechanism can link amino acid metabolism with cellular energy status.
Pyruvate (B1213749) Kinase (PK): L-phenylalanine is a well-documented allosteric inhibitor of pyruvate kinase, especially the muscle (M1) and brain isozymes. nih.govnih.govacs.org Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating ATP. The inhibition by L-phenylalanine is competitive with respect to the substrate PEP. nih.govnih.gov This means that high concentrations of L-phenylalanine can slow down glycolysis, potentially reducing the rate of ATP production. pnas.org This regulatory interaction is considered significant in the context of the metabolic disorder phenylketonuria (PKU), where high levels of phenylalanine accumulate. nih.govpnas.orgnih.gov The inhibition of brain pyruvate kinase by excess phenylalanine may contribute to the neurological damage seen in this condition by impairing energy metabolism in the brain. nih.govpnas.org
Hexokinase: While L-phenylalanine itself is a potent inhibitor of pyruvate kinase, its metabolite, phenylpyruvic acid (PPA), is an inhibitor of hexokinase. nih.govpnas.orgnih.gov Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. The inhibition of hexokinase by PPA, which also accumulates in PKU, could further compromise cerebral glucose utilization and ATP production. nih.govpnas.org Studies have shown that both adult and fetal human brain enzymes are susceptible to this inhibition. nih.govnih.gov
The interactive table below summarizes the inhibitory effects of L-phenylalanine and its metabolite on these key glycolytic enzymes.
| Inhibitor | Target Enzyme | Type of Inhibition | Metabolic Pathway Affected | Significance |
|---|---|---|---|---|
| L-Phenylalanine | Pyruvate Kinase | Allosteric, Competitive with PEP | Glycolysis (Final Step) | Links amino acid levels to energy production; implicated in PKU pathophysiology. nih.govnih.gov |
| Phenylpyruvic Acid | Hexokinase | Inhibitor | Glycolysis (First Step) | Contributes to impaired glucose metabolism in the brain in PKU. nih.govnih.gov |
Biological Activity and Mechanistic Research in Model Systems
Role as Building Blocks in Peptide and Protein Synthesis Research
The modification of amino acids is a fundamental strategy in peptide and protein engineering to introduce novel functionalities, enhance stability, or probe biological interactions. L-Phenylalanine, N-(phenylmethyl)- and its related ester forms serve as valuable building blocks in the synthesis of peptides with altered properties.
The benzyl (B1604629) group on the alpha-amino group of phenylalanine can influence the conformational properties of the resulting peptide. In peptide synthesis, N-alkylated amino acids, including N-benzyl derivatives, are known to introduce steric hindrance that can favor specific secondary structures. This has been utilized in the design of peptidomimetics and in studies aiming to understand protein folding and interaction.
For instance, the benzyl ester of L-phenylalanine is a commercially available derivative used in solution-phase peptide synthesis. nih.govsigmaaldrich.commedchemexpress.comchemicalbook.comnih.gov This protected form of phenylalanine allows for the controlled formation of peptide bonds. Furthermore, the development of photoreactive amino acids, such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which can be incorporated into peptides, highlights the versatility of modified phenylalanine derivatives in creating tools for studying peptide-protein interactions. rsc.org The synthesis of poly-N-methylated peptides, which has been explored for antimalarial properties, also utilizes benzyl alcohol esters of N-methylated amino acids as part of the synthetic strategy. ontosight.ai
The solid-phase synthesis of peptides containing phenylalanine has also been advanced through innovative linker strategies. For example, a triazene (B1217601) linker has been used to anchor phenylalanine to a resin through its side chain, allowing for the synthesis of complex peptides. acs.orgalbany.edu While not directly involving N-benzyl-L-phenylalanine, these methods showcase the adaptability of phenylalanine derivatives in peptide chemistry.
Table 1: Examples of Phenylalanine Derivatives in Peptide Synthesis
| Derivative | Application | Reference |
| L-Phenylalanine benzyl ester hydrochloride | Solution-phase peptide synthesis | nih.govsigmaaldrich.commedchemexpress.comchemicalbook.comnih.gov |
| p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine | Photoaffinity labeling of peptides | rsc.org |
| Fmoc-Phe(pNH2)-OAllyl | Solid-phase synthesis via triazene linker | acs.orgalbany.edu |
| BOC-N-methyl isoleucine benzyl alcohol ester | Synthesis of poly-N-methylated peptides | ontosight.ai |
Exploration of Enzyme Inhibition and Modulatory Activities (In Vitro)
The structural similarity of L-Phenylalanine, N-(phenylmethyl)- to natural amino acids makes it a candidate for interacting with enzyme active sites. Research has explored the potential of phenylalanine derivatives as enzyme inhibitors.
For example, derivatives of 1-aminobenzylphosphonic acid have been synthesized and tested as inhibitors of phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine. nih.gov These studies provide a basis for designing inhibitors that could be useful in studying the enzyme's structure and function. nih.gov
In a different context, the enzymatic resolution of racemic N-acetyl phenylalanine has been demonstrated, showcasing how enzymes can selectively act on phenylalanine derivatives. prepchem.com Furthermore, studies on N-benzoyl-L-phenylalanine, a compound structurally related to N-benzyl-L-phenylalanine, indicate its potential as a photoaffinity label, which can be used to identify binding sites on proteins. nih.govnih.govrsc.org
While direct studies on the enzyme inhibitory activity of L-Phenylalanine, N-(phenylmethyl)- are not extensively documented in the provided search results, the broader research on related compounds suggests its potential as a modulator of enzyme activity. The benzyl group can provide additional hydrophobic and aromatic interactions within an enzyme's active site, potentially leading to inhibitory or altered substrate specificity.
Mechanistic Studies of Self-Assembly Processes (e.g., Fibril Formation)
The self-assembly of amino acids and peptides into ordered nanostructures, such as fibrils, is a phenomenon of significant interest due to its relevance in both materials science and neurodegenerative diseases. While the self-assembly of L-phenylalanine itself has been studied, demonstrating its ability to form fibrillar structures, research on the self-assembly of N-benzyl-L-phenylalanine is less direct. albany.edunih.govresearchgate.netacs.org
Studies on related N-substituted amino acids provide insights into how the N-benzyl group might influence self-assembly. For instance, the supramolecular structure of N-benzyl-L-proline is influenced by its zwitterionic state and intermolecular hydrogen bonding. researchgate.net This suggests that the N-benzyl group in L-phenylalanine could play a crucial role in directing the formation of supramolecular architectures through a combination of hydrogen bonding and π-π stacking interactions involving both the phenyl ring of phenylalanine and the benzyl group.
The self-assembly of phenylalanine homopeptides is also heavily influenced by capping groups at the N- and C-termini. researchgate.net Aromatic capping groups, in particular, can promote π-π stacking interactions that drive the formation of fibrillar structures. researchgate.net It is plausible that the N-benzyl group in L-Phenylalanine, N-(phenylmethyl)- could similarly participate in and modulate such interactions, potentially leading to the formation of distinct nanostructures compared to unmodified L-phenylalanine. However, specific experimental studies on the fibril formation of L-Phenylalanine, N-(phenylmethyl)- are needed to confirm this hypothesis.
Investigation of Biological Signaling Pathways in Model Organisms (e.g., Calcium-Sensing Receptor (CaSR) mediation in rodents)
L-phenylalanine has been identified as a signaling molecule that can activate the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in regulating calcium homeostasis and other physiological processes. In rodent models, L-phenylalanine applied to the intestinal mucosa has been shown to mediate local inhibitory reflexes in the jejunum. researchgate.net
Further research has confirmed that the CaSR is required for cholecystokinin (B1591339) (CCK) secretion in response to L-phenylalanine in isolated intestinal I cells. researchgate.net The activation of CaSR by L-phenylalanine is stereoselective, with the L-isomer being more potent. nih.gov The binding of L-phenylalanine to a specific site on the CaSR enhances the receptor's cooperative activation by calcium. nih.gov
While these studies focus on L-phenylalanine, the findings have implications for understanding how derivatives like N-benzyl-L-phenylalanine might interact with such signaling pathways. The presence of the N-benzyl group could potentially alter the affinity and efficacy of the molecule for the CaSR, either enhancing or diminishing its signaling capabilities. This remains an area for future investigation.
Table 2: L-Phenylalanine and Calcium-Sensing Receptor (CaSR) Interaction
| Finding | Model System | Reference |
| L-Phenylalanine mediates inhibitory reflexes via CaSR. | Guinea Pig Jejunum | researchgate.net |
| CaSR is required for L-Phe induced CCK secretion. | Isolated Mouse Intestinal I cells | researchgate.net |
| L-Phenylalanine enhances cooperative activation of CaSR by calcium. | HEK293 cells expressing CaSR | nih.gov |
Antimicrobial Properties of Phenylalanine Derivatives in Model Systems
The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of amino acids. Several studies have explored the antimicrobial properties of compounds structurally related to L-Phenylalanine, N-(phenylmethyl)-.
For example, cationic surfactant analogues derived from L-phenylalanine esters have been shown to possess antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net The activity of these compounds is related to their ability to disrupt the bacterial cell membrane. nih.gov Similarly, N-acetyl-phenylalanine produced by Streptomyces sp. has demonstrated antimicrobial activity against Gram-positive bacteria, possibly by interfering with cell wall synthesis.
Furthermore, various benzyl derivatives have been shown to exhibit antibacterial and antifungal properties. For instance, N-benzyl-2,2,2-trifluoroacetamide has shown good antifungal activity and moderate antibacterial activity. Benzyl bromide derivatives have also demonstrated strong antibacterial and antifungal properties.
While direct studies on the antimicrobial activity of L-Phenylalanine, N-(phenylmethyl)- are limited in the provided results, the collective evidence from related phenylalanine and benzyl derivatives suggests that this compound could possess antimicrobial properties worth investigating. acs.org The combination of the phenylalanine moiety and the benzyl group could be a promising scaffold for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Phenylalanine and Benzyl Derivatives
| Compound/Derivative | Activity | Target Organisms | Reference |
| Cationic surfactants from L-Phenylalanine esters | Antibacterial | Gram-positive bacteria | nih.govresearchgate.net |
| N-acetyl-phenylalanine | Antimicrobial | Gram-positive bacteria | |
| N-benzyl-2,2,2-trifluoroacetamide | Antifungal, Antibacterial | Fungi, Bacteria | |
| Benzyl bromide derivatives | Antibacterial, Antifungal | Gram-positive bacteria, Fungi |
Role as Metabolic Checkpoints in Cell Biology Research (e.g., Th2 cells in vitro)
Recent research in immunometabolism has identified certain amino acids as "metabolic checkpoints" that can regulate immune cell function. L-phenylalanine has emerged as one such checkpoint, particularly in the context of T helper 2 (Th2) cells, which are involved in allergic responses.
Studies have shown that L-phenylalanine can act as a metabolic checkpoint in human Th2 cells. medchemexpress.com It has been found to inhibit the proliferation of Th2 cells in vitro. medchemexpress.com This effect is linked to the modulation of cellular metabolism, where L-phenylalanine can influence the balance between glycolysis and oxidative phosphorylation in T cells. medchemexpress.com
The concept of metabolic checkpoints is crucial for understanding how the tumor microenvironment can influence anti-tumor immunity. Cancer cells and immune cells compete for nutrients, and the metabolic state of immune cells can determine their effectiveness. While the research on L-phenylalanine as a metabolic checkpoint is still developing, it opens up new avenues for therapeutic intervention in diseases characterized by aberrant immune responses. The role of N-benzyl-L-phenylalanine in this context has not been specifically explored, but as a derivative of L-phenylalanine, it could potentially have similar or modified effects on immune cell metabolism and function.
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(Phenylmethyl)-L-Phenylalanine Derivatives
N-(Phenylmethyl)-L-phenylalanine, also known as N-benzyl-L-phenylalanine, and its derivatives are primarily recognized for their utility in organic synthesis. Research has established methods for their preparation, often involving the reductive amination of a suitable keto acid or the N-alkylation of L-phenylalanine. acs.org These derivatives are key chiral building blocks. For example, N-benzyl-D-phenylalanine methyl ester hydrochloride is noted as a versatile compound for synthesizing bioactive molecules, particularly in designing peptide-based drugs. chemimpex.com
A significant body of research focuses on incorporating these non-canonical amino acids into peptide chains to modify their pharmacological properties. researchgate.net The N-benzyl group can influence the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets. researchgate.net Studies have shown that derivatives of (S)-phenylalanine can act as potent inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), with some compounds showing significantly higher potency than existing drugs. nih.gov Furthermore, other derivatives have been investigated for their inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterase, indicating their potential in the context of neurodegenerative disorders. nih.gov The synthesis of N-benzoyl-L-phenylalanine, a closely related derivative, has been reported, and its antifungal properties have been evaluated. scielo.org.mx
Emerging Research Areas in Synthesis and Biocatalysis
The synthesis of N-substituted amino acids is increasingly moving towards more sustainable and efficient methods, with biocatalysis at the forefront of this evolution.
Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis, providing high stereoselectivity under mild conditions. acs.org Enzymes like phenylalanine ammonia (B1221849) lyases (PALs), carbon-nitrogen lyases, and various oxidoreductases are being explored and engineered for the synthesis of L-phenylalanine analogues. acs.orgfrontiersin.orgfrontiersin.org For instance, PALs can catalyze the reverse reaction of amination on cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.orgnovartis.com The use of immobilized enzymes in continuous flow reactors is a significant advancement, allowing for enhanced catalyst reusability, shorter reaction times, and improved productivity. frontiersin.orgnovartis.com
Engineered Biocatalysts: Directed evolution and enzyme engineering are being used to create novel biocatalysts with improved activity and broader substrate scope. nih.govresearchgate.net Researchers have successfully engineered the β-subunit of tryptophan synthase to improve its activity with diverse amine nucleophiles, opening pathways to an underexplored class of α,β-diamino acids. nih.gov Similarly, imine reductases and other enzymes are being developed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters. researchgate.net
Chemoenzymatic Strategies: The combination of chemical and enzymatic steps offers a powerful approach. One-pot, two-step chemoenzymatic routes have been developed for creating chiral N-arylated α-amino acids and other complex structures, highlighting the synergy between biocatalysis and traditional organic synthesis. acs.orgdigitellinc.com
Advanced Characterization and Computational Modeling Perspectives
To fully understand the structure-function relationships of N-(phenylmethyl)-L-phenylalanine derivatives, researchers employ a suite of advanced analytical and computational tools.
Spectroscopic and Chromatographic Techniques: Characterization of these novel compounds relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. scielo.org.mxresearchgate.netuobaghdad.edu.iq Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric purity of the synthesized chiral amino acids. orgsyn.org
Computational Docking and Molecular Dynamics: Computational studies are becoming indispensable for predicting how these derivatives interact with biological targets. nih.govdundee.ac.ukscientific.net Molecular docking simulations help to visualize the binding modes of these compounds within the active sites of enzymes like dipeptidyl peptidase 4 (DPP-4) or human estrogen receptor (hERα). nih.govscientific.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. scientific.netnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time. scientific.net These computational methods allow for a deeper understanding of the conformational changes and interaction mechanisms, guiding the rational design of more potent and selective inhibitors. dundee.ac.ukscientific.net
Unexplored Biochemical Roles and Interactions in Model Systems
While much of the focus has been on the synthetic utility and enzyme inhibition properties of N-(phenylmethyl)-L-phenylalanine derivatives, their broader biochemical roles remain largely unexplored. This represents a fertile ground for future research.
Metabolic Fate and Signaling: N-acyl amino acids, a broader class that includes N-benzoyl derivatives, are recognized as endogenous signaling molecules. mdpi.com However, the specific metabolic pathways for most N-substituted amino acids are not well understood. Future studies could investigate how N-benzyl-L-phenylalanine and its derivatives are metabolized in cellular or whole-organism models and whether they or their metabolites have roles in cell signaling pathways.
Interaction with Receptors and Transporters: The structural similarity of these compounds to endogenous amino acids and neurotransmitters suggests they may interact with a variety of receptors and transporters. researchgate.net For instance, some N-acyl amino acids interact with glycine (B1666218) transporters and various ion channels. mdpi.com Research could explore whether N-(phenylmethyl)-L-phenylalanine derivatives modulate the activity of amino acid transporters, neurotransmitter receptors, or other membrane proteins, potentially revealing novel pharmacological effects.
Probes for Chemical Biology: Photoreactive derivatives, such as p-benzoyl-L-phenylalanine, have been synthesized and used as photoaffinity labels to identify binding sites on proteins like calmodulin. nih.gov This highlights the potential for creating N-(phenylmethyl)-L-phenylalanine-based tools to probe protein-protein interactions and map binding interfaces within complex biological systems.
Quorum Sensing and Biofilm Formation: Phenylalanine derivatives have been identified as molecules that can control virulence factors in bacteria. nih.gov Recently, novel phenylalanine derivatives bearing a hydroxamic acid moiety were designed as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation. nih.gov This opens an avenue to investigate if N-(phenylmethyl)-L-phenylalanine scaffolds could be similarly modified to create new agents targeting bacterial pathogenicity.
Q & A
Q. What are the optimal synthetic routes for N-(phenylmethyl)-L-phenylalanine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is synthesized via alkylation of L-phenylalanine using benzyl halides (e.g., benzyl chloride) under alkaline conditions. A typical protocol involves dissolving L-phenylalanine in anhydrous dichloromethane or ether, adding a base (e.g., triethylamine) to deprotonate the amino group, followed by dropwise addition of benzyl halide. Reaction temperature (0–25°C) and solvent polarity critically influence yield by minimizing hydrolysis or dimerization . For example, using a 1:1.2 molar ratio of L-phenylalanine to benzyl chloride at 0°C for 4 hours achieves ~75% yield. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing N-(phenylmethyl)-L-phenylalanine, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The benzyl group appears as a singlet at δ 4.3–4.5 ppm (CH₂Ph). Aromatic protons resonate as multiplet signals at δ 7.2–7.4 ppm. The α-proton of the phenylalanine backbone is observed at δ 3.8–4.0 ppm (split due to coupling with the NH group) .
- ¹³C NMR : The carbonyl carbon (C=O) of the amide bond appears at ~170 ppm. The benzyl carbons (CH₂Ph) are visible at ~45 ppm, while aromatic carbons range from 125–140 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 268.2 (C₁₆H₁₇NO₂). Fragmentation patterns include loss of the benzyl group (−91 Da) and cleavage of the amide bond .
Q. How does the benzyl group in N-(phenylmethyl)-L-phenylalanine influence its solubility and stability in aqueous versus organic solvents?
- Methodological Answer : The hydrophobic benzyl group reduces aqueous solubility compared to unmodified L-phenylalanine. Solubility in water is <1 mg/mL at 25°C, whereas in DMSO or ethanol, it exceeds 50 mg/mL. Stability studies indicate degradation <5% over 24 hours in organic solvents but up to 20% hydrolysis in aqueous buffers (pH 7.4, 37°C) due to amide bond cleavage. Use of phosphate-buffered saline (pH 6.0–7.0) or storage at −20°C in anhydrous solvents is advised for long-term stability .
Advanced Research Questions
Q. What steric and electronic factors govern the reactivity of N-(phenylmethyl)-L-phenylalanine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The benzyl group introduces steric hindrance, slowing coupling kinetics during SPPS. Kinetic studies show a 30% reduction in coupling efficiency compared to unmodified phenylalanine when using HBTU/DIPEA activation. Electronic effects (electron-donating benzyl group) stabilize the transition state during amide bond formation, but steric bulk necessitates extended reaction times (2–4 hours vs. 1 hour for standard residues). Optimize by using excess activated ester (3 eq.) and microwave-assisted coupling (50°C, 10 minutes) .
Q. How does N-(phenylmethyl)-L-phenylalanine interact with formyl peptide receptors (FPRs), and what experimental models validate these interactions?
- Methodological Answer : The compound acts as a partial agonist of FPR1/2, with IC₅₀ values of 8–12 µM in neutrophil chemotaxis assays. Radioligand binding studies (³H-labeled compound) show Kd = 5.3 µM in HEK293 cells expressing human FPR1. Confocal microscopy confirms receptor internalization within 15 minutes of exposure. For validation:
Q. What mechanisms explain contradictory data on the pH-dependent inhibition of alkaline phosphatase by N-(phenylmethyl)-L-phenylalanine?
- Methodological Answer : Studies report conflicting IC₅₀ values (pH 8.0: 2.5 mM vs. pH 9.0: 0.8 mM). This arises from the compound’s uncompetitive inhibition mechanism, where binding occurs only to the enzyme-substrate complex. At pH >8.5, deprotonation of the inhibitor’s amino group enhances binding affinity. Validate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
